[3-ethoxycyclobutyl]hydrazine hydrochloride
Description
[3-ethoxycyclobutyl]hydrazine hydrochloride is an organic compound with the molecular formula C6H15ClN2O. It is a derivative of hydrazine, featuring a cyclobutyl ring substituted with an ethoxy group and a hydrazine moiety. This compound is typically encountered as a hydrochloride salt, which enhances its stability and solubility in water.
Properties
CAS No. |
1820583-40-1 |
|---|---|
Molecular Formula |
C6H15ClN2O |
Molecular Weight |
166.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-ethoxycyclobutyl]hydrazine hydrochloride generally involves the reaction of 3-ethoxycyclobutanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the hydrazine derivative under acidic conditions .
Industrial Production Methods
Industrial production of [3-ethoxycyclobutyl]hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
[3-ethoxycyclobutyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Azines and other oxidized hydrazine derivatives.
Reduction: Simpler hydrazine derivatives.
Substitution: Various substituted hydrazine compounds depending on the nature of the substituent.
Scientific Research Applications
Chemistry
In chemistry, [3-ethoxycyclobutyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through substitution and addition reactions .
Biology
In biological research, this compound is used as a reagent for the modification of biomolecules. It can react with aldehydes and ketones to form hydrazones, which are useful in the study of enzyme mechanisms and protein modifications .
Medicine
In medicinal chemistry, [3-ethoxycyclobutyl]hydrazine hydrochloride is explored for its potential therapeutic applications. Its derivatives have shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of [3-ethoxycyclobutyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with carbonyl groups in biomolecules, leading to the formation of hydrazones. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hydrazine hydrochloride: A simpler hydrazine derivative with similar reactivity but lacking the cyclobutyl and ethoxy groups.
Cyclobutylhydrazine: Similar to [3-ethoxycyclobutyl]hydrazine hydrochloride but without the ethoxy group.
Ethoxyhydrazine: Contains the ethoxy group but lacks the cyclobutyl ring.
Uniqueness
[3-ethoxycyclobutyl]hydrazine hydrochloride is unique due to its combination of a cyclobutyl ring and an ethoxy group, which imparts distinct chemical and physical properties. This combination enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
